molecular formula C22H24N4O B2721821 (E)-3-(4-isobutylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285523-44-5

(E)-3-(4-isobutylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2721821
CAS No.: 1285523-44-5
M. Wt: 360.461
InChI Key: FCFUGMDLFJZJAM-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(4-isobutylphenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C22H24N4O . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The molecular weight is 360.463 .

Scientific Research Applications

Molecular Structure and Reactivity

Pyrazole derivatives have been extensively studied for their structural properties and reactivity. For instance, the synthesis and characterization of related pyrazole compounds, such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, have been detailed, emphasizing their molecular docking, spectroscopic studies, and theoretical calculations to predict their behavior in various media (Karrouchi et al., 2021). These studies often explore the electronic structure, charge distribution, and potential active sites for reactivity, laying the groundwork for understanding the chemical and physical properties of new pyrazole derivatives.

Antimicrobial and Antiviral Activities

Pyrazole derivatives have shown significant potential in antimicrobial and antiviral applications. Research into compounds such as those based on pyrazole- and isoxazole-based heterocycles has demonstrated activities against specific strains of viruses and bacteria, suggesting a pathway for developing new therapeutic agents (Dawood et al., 2011). The structural flexibility of pyrazole derivatives allows for the tailoring of molecules to target specific microbial pathways, offering a versatile platform for drug development.

Inhibition of Corrosion

In addition to their biological activities, pyrazole derivatives have been evaluated for their role in corrosion inhibition, particularly for protecting metal surfaces in acidic environments. Studies have indicated that certain pyrazole compounds can significantly enhance the corrosion resistance of metals, attributed to their ability to form protective layers on metal surfaces (Paul et al., 2020). This application is critical in industrial settings where metal corrosion can lead to significant economic losses and safety hazards.

Potential Anticancer Activities

The exploration of pyrazole derivatives in cancer research has highlighted their potential as apoptosis inducers in various cancer cell lines. For example, certain pyrazole-5-carbohydrazide hydrazone derivatives have been identified as potent inhibitors of lung cancer cell growth, suggesting a promising avenue for anticancer drug development (Zheng et al., 2009). These findings underscore the importance of pyrazole derivatives in medicinal chemistry, where their unique structural properties can be harnessed to modulate biological pathways involved in cancer progression.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-15(2)12-17-8-10-19(11-9-17)20-13-21(25-24-20)22(27)26-23-14-18-6-4-16(3)5-7-18/h4-11,13-15H,12H2,1-3H3,(H,24,25)(H,26,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFUGMDLFJZJAM-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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